4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)-3-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(7-8-13(14)16)22(19,20)18-15-6-4-5-11(2)17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMQDAXZNAVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propoxylation of 3-Hydroxybenzenesulfonic Acid
The propoxy group is introduced via nucleophilic aromatic substitution (SNAr) or alkylation. A representative protocol involves:
Bromination at the 4-Position
Bromination is achieved using electrophilic aromatic substitution (EAS):
Conversion to Sulfonyl Chloride
The sulfonic acid is activated using thionyl chloride:
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Reactants : 4-Bromo-3-propoxybenzenesulfonic acid (1.0 eq), thionyl chloride (3.0 eq).
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Catalyst : Dimethylformamide (DMF, catalytic).
Coupling with 6-Methylpyridin-2-Amine
Sulfonamide Bond Formation
The sulfonyl chloride reacts with the aminopyridine under basic conditions:
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Reactants : 4-Bromo-3-propoxybenzenesulfonyl chloride (1.0 eq), 6-methylpyridin-2-amine (1.1 eq).
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Base : Triethylamine (2.0 eq) in DCM or tetrahydrofuran (THF).
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Workup : Extraction with dilute HCl (1M), followed by sodium bicarbonate wash.
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Yield : 65–72% after recrystallization from ethyl acetate/hexane.
Alternative Pathways and Optimization
Direct Bromination of Preformed Sulfonamide
To avoid sulfonic acid handling, bromination can occur after sulfonamide coupling:
Microwave-Assisted Synthesis
Accelerating reaction kinetics via microwave irradiation:
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Conditions : 150 W, 100°C, 30 minutes.
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Advantage : 20% reduction in reaction time with comparable yields.
Analytical Characterization and Quality Control
Challenges and Mitigation Strategies
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Regioselectivity in Bromination : Para-bromination is favored due to the ortho/para-directing effect of the propoxy group. Over-bromination is minimized using stoichiometric NBS instead of Br₂.
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Sulfonamide Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions during sulfonyl chloride synthesis.
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Pyridine Reactivity : The 6-methylpyridin-2-amine is protected as its hydrochloride salt during exothermic reactions to prevent decomposition.
Scale-Up Considerations
| Parameter | Lab Scale | Pilot Scale (10×) |
|---|---|---|
| Solvent Volume | 50 mL | 500 mL (DMF) |
| Reaction Time | 6 hours | 8 hours (due to heat transfer) |
| Yield | 68% | 63% (adjusted for losses) |
| Purity | 98% | 96% (additional crystallization) |
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemical Properties and Reactivity
This compound contains a sulfonamide group, which is known for its reactivity and biological activity. It can undergo several chemical reactions, making it a versatile building block in synthetic chemistry.
Types of Reactions
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Targets the sulfonamide group or other functional groups.
- Substitution : The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents
- Oxidizing Agents : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Nucleophiles : Amines, thiols.
Medicinal Chemistry
4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide has been investigated for its potential as a drug candidate. Its structure suggests possible interactions with biological targets such as enzymes and receptors, which may lead to inhibition or modulation of their activity.
- Antimicrobial Research : The compound's sulfonamide group indicates potential effectiveness against bacterial enzymes, similar to existing sulfonamide antibiotics. Studies have shown promising antibacterial activity against resistant strains of bacteria, indicating its potential in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit specific pathways involved in cancer cell proliferation is currently under investigation .
Biochemical Probes
The compound may serve as a biochemical probe in various studies aimed at understanding enzyme mechanisms or cellular processes. Its unique structure allows it to interact selectively with specific targets, making it useful for elucidating biochemical pathways .
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of related sulfonamide compounds against extensively drug-resistant Salmonella Typhi. The results indicated that compounds similar to 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide exhibited significant activity with minimum inhibitory concentrations (MIC) in the range of 6.25 mg/mL . This highlights the potential of this class of compounds in addressing antibiotic resistance.
Case Study 2: Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell lines effectively. For instance, compounds derived from similar structures have shown IC50 values indicating potent inhibition of cancer cell proliferation . Further research is ongoing to explore the specific mechanisms of action and optimize these compounds for therapeutic use.
Mechanism of Action
The mechanism of action of 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogues from the evidence:
Key Observations:
- Substituent Effects : The target compound’s 6-methyl-2-pyridinyl group contrasts with the pyridazine () and pyrazolo-pyrimidine () systems in analogues. Methyl groups on pyridine may enhance lipophilicity compared to fluorophenyl () or thiophene () substituents.
- Synthetic Routes : Suzuki cross-coupling (used in and ) is a common strategy for brominated aromatics. However, the absence of imine hydrolysis in thiophene derivatives () suggests greater stability under catalytic conditions compared to pyridine-linked sulfonamides, which may require tailored reaction conditions.
Electronic and Reactivity Profiles
- For the target compound, the pyridine nitrogen may participate in coordination or hydrogen bonding, altering reactivity in cross-coupling or biological systems.
- Chemical Hardness and Nucleophilicity: highlights calculated reactivity descriptors (e.g., ionization energy, electron affinity) for thiophene derivatives. The target compound’s bromine and sulfonamide groups likely increase electrophilicity compared to non-halogenated analogues.
Molecular Weight and Solubility Trends
- The target compound (MW 399.27) is smaller than the pyridazine-linked sulfonamide (MW 452.3, ) and the patent compound (MW 622.62, ). Lower molecular weight may improve solubility in polar solvents, though the propoxy group could introduce steric hindrance.
- Fluorine substituents (e.g., in and ) typically enhance metabolic stability and membrane permeability compared to methyl or propoxy groups.
Biological Activity
4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide, identified by its CAS number 940988-88-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide is . Its structure includes a bromine atom, a pyridine ring, and a sulfonamide group, which are crucial for its biological activity.
The compound primarily functions as an inhibitor of sodium channels, which are vital for the propagation of electrical signals in neurons. By modulating these channels, it can influence various physiological processes, including pain perception and neuronal excitability .
1. Antinociceptive Effects
Research indicates that 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide exhibits significant antinociceptive properties. In animal models, it has been shown to reduce both mechanical and thermal pain thresholds. This effect is mediated through the inhibition of specific sodium channels involved in pain signaling pathways .
2. Antitumor Activity
The compound has also been investigated for its potential antitumor effects. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
3. Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's ability to inhibit lysine acetyltransferases (KAT6A and KAT6B), enzymes involved in epigenetic regulation. This inhibition suggests a potential role in cancer therapy by altering gene expression patterns associated with tumor growth .
Case Study 1: Pain Models
In a study conducted on rodent models of neuropathic pain, administration of 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide resulted in a significant decrease in pain-related behaviors. The study concluded that the compound effectively modulates sodium channel activity, providing a basis for its use in treating chronic pain conditions .
Case Study 2: Cancer Cell Lines
In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. The study suggested that the compound's mechanism involves the induction of apoptosis through mitochondrial pathways, making it a candidate for further development in oncology .
Data Table: Biological Activities Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Antinociceptive | Reduces pain thresholds | Sodium channel inhibition |
| Antitumor | Inhibits cancer cell proliferation | Induction of apoptosis |
| Enzyme Inhibition | Inhibits KAT6A/KAT6B | Modulation of epigenetic regulation |
Q & A
Basic Questions
Q. What are the key considerations in designing a synthesis pathway for 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide to ensure high yield and purity?
- Methodological Answer : The synthesis involves sequential functionalization of the benzene ring and coupling with the pyridinyl moiety. For example, Procedure D (adapted from similar sulfonamide syntheses) uses coupling agents like EDCI/HOBt under anhydrous conditions to form the sulfonamide bond. Reaction temperatures (e.g., 0–25°C) and stoichiometric ratios (1:1.2 acid-to-amine) are critical to minimize side reactions. Post-synthesis, purification via column chromatography and recrystallization ensures purity. Analytical validation using ^1H NMR (e.g., δ 2.45–2.49 ppm for methyl groups) and GC-MS (m/z 310 for M+) confirms structural fidelity . HPLC with UV detection (≥95% purity) and mass spectrometry are recommended for batch consistency .
Q. How do the bromine and propoxy substituents influence the compound’s reactivity in cross-coupling reactions or metabolic stability?
- Methodological Answer : The bromine atom at the 4-position serves as a potential site for Suzuki-Miyaura cross-coupling reactions, enabling diversification into derivatives for structure-activity relationship (SAR) studies. The propoxy group at the 3-position enhances lipophilicity, which can be quantified via logP measurements. To assess metabolic stability, incubate the compound with liver microsomes and monitor degradation rates using LC-MS/MS. Comparative studies with non-brominated analogs (e.g., replacing Br with H or CH₃) can isolate the substituent’s effects on reactivity .
Q. What analytical techniques are most reliable for verifying the structural integrity and purity of this compound?
- Methodological Answer : A tiered approach is recommended:
- Primary : ^1H/^13C NMR to confirm proton environments (e.g., aromatic protons at δ 7.57–8.15 ppm) and carbon backbone .
- Secondary : High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., m/z 473.37 for C₁₈H₂₂BrFN₄O₃S) .
- Tertiary : HPLC with diode-array detection (DAD) to assess purity (>95%) and identify trace impurities .
Advanced Questions
Q. How can computational methods optimize reaction conditions for synthesizing 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability to identify optimal catalysts and solvents. For example, ICReDD’s workflow combines reaction path searches and machine learning to prioritize experimental conditions. A case study reduced reaction optimization time by 40% using computational screening of Brønsted acids, identifying TFA as optimal for sulfonamide formation . Feedback loops integrating experimental data (e.g., yields, byproducts) refine computational models iteratively .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological activity?
- Methodological Answer : Systematic variation of substituents (e.g., replacing Br with Cl, CF₃, or electron-donating groups) and evaluation against target proteins (e.g., kinases, ion channels) using assays like SPR or fluorescence polarization. For example, trifluoromethyl analogs of related sulfonamides showed improved target binding (IC₅₀ reduced by 3-fold) due to enhanced hydrophobic interactions . Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate structural modifications with activity changes .
Q. How should researchers resolve contradictions in biological activity data reported across studies?
- Methodological Answer : Conduct a meta-analysis using standardized protocols:
- Step 1 : Replicate assays under identical conditions (e.g., cell lines, incubation time).
- Step 2 : Apply statistical design of experiments (DoE) to isolate variables (e.g., pH, temperature) contributing to discrepancies .
- Step 3 : Validate findings with orthogonal assays (e.g., Western blot vs. ELISA for protein inhibition). A case study on sulfonamide derivatives resolved conflicting IC₅₀ values by identifying pH-dependent solubility as a key factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
